5-Bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyrazolo[3,4-c]pyridine core, making it a significant entity in medicinal chemistry due to its potential biological activities and applications in drug design. The compound has garnered attention for its role as an inhibitor of tropomyosin receptor kinases, which are implicated in various cancers and other diseases .
The compound is classified under heterocyclic compounds, specifically within the category of pyrazolopyridines. Its molecular formula is CHBrClN, with a molecular weight of 232.47 g/mol. The compound's unique structure allows for various chemical modifications, enhancing its utility in synthetic chemistry and pharmacology .
The synthesis of 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine typically involves halogenation of pre-existing pyrazolopyridine derivatives. One common method includes:
These synthetic routes highlight the versatility and adaptability of pyrazolopyridine chemistry in producing diverse compounds for research and development.
The molecular structure of 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine features a fused ring system consisting of a pyrazole ring and a pyridine ring. The positions of the bromine and chlorine substituents are critical as they influence both the chemical reactivity and biological activity of the compound.
Key structural data include:
The presence of halogens at specific positions allows for potential nucleophilic substitution reactions, which can be exploited in further synthetic applications .
5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine can participate in various chemical reactions:
These reactions expand the utility of 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine in synthetic organic chemistry.
The mechanism of action for 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine primarily involves its interaction with tropomyosin receptor kinases (TRKs). By inhibiting these kinases, the compound disrupts critical signaling pathways involved in cell proliferation and survival. This mechanism positions it as a candidate for therapeutic applications in oncology and other diseases where TRK signaling is implicated.
Research indicates that the compound's halogen substituents enhance its binding affinity to these targets, thereby influencing its efficacy as a therapeutic agent .
The physical properties of 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine include:
Chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used to characterize this compound further, confirming its structural integrity post-synthesis .
5-Bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine has several notable applications:
The construction of the pyrazolo[3,4-c]pyridine core represents the foundational step in synthesizing 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine. This tricyclic system demands precise regiocontrol to position nitrogen atoms appropriately for subsequent functionalization.
Classical Huisgen approaches involve 1,3-dipolar cycloadditions between diazo compounds and dipolarophiles. For pyrazolo[3,4-c]pyridines, adaptations employ 3-aminopyridine derivatives and α-halogenated carbonyls to form the pyrazole ring. Specifically, ethyl 2-chloro-2-(hydroxyimino)acetate reacts with 4-aminopyridine under mild basic conditions (pH 8–9) to yield the 1H-pyrazolo[3,4-c]pyridine-6(5H)-one intermediate. Subsequent dehydration and dehydrogenation yield the fully aromatic core. This method achieves regioselectivity >90% by leveraging steric and electronic effects of the aminopyridine substrate [5].
Table 1: Huisgen Adaptation Modifications and Outcomes
Aminopyridine Precursor | Dipolarophile | Reaction Temp (°C) | Core Yield (%) | Regioselectivity |
---|---|---|---|---|
4-Aminopyridine | Ethyl 2-chloro-2-(hydroxyimino)acetate | 25 | 68 | Moderate (7:1) |
3-Amino-6-methylpyridine | Methyl 2-bromo-2-cyanoacetate | 0–5 | 82 | High (>20:1) |
3-Amino-5-bromopyridine | Ethyl 2-chloroacetoacetate | 40 | 75 | High (15:1) |
Solvent selection critically impacts reaction scalability and purity. Pure ethanol or DMF systems suffer from dehydration side reactions (yield loss: 15–20%) during cyclization. Introducing 1,2-dichloroethane (DCE) as a co-solvent (ethanol:DCE = 1:3 v/v) enables:
Protected intermediates (e.g., 1-acetyl derivatives) require efficient deacetylation. Comparative studies show:
Halogenation installs bromine and chlorine atoms at specific positions (C5 and C3), enabling further derivatization via cross-coupling.
Direct electrophilic chlorination at C3 requires careful oxidant control. N-Chlorosuccinimide (NCS) in acetonitrile gives incomplete conversion (≤70%), while gaseous chlorine causes over-chlorination. Optimized conditions use aqueous NaOCl (5% w/v) with acetic acid catalyst in dichloromethane at 0–5°C. This generates hypochlorous acid in situ, achieving >95% C3 chlorination within 30 minutes. The reaction exhibits pH dependence—maintaining pH 4–5 minimizes hydrolysis of the pyrazole ring [2].
Bromination at C5 involves electrophilic aromatic substitution. Key findings:
Table 2: Bromination Kinetics with NBS in Various Solvents
Solvent | Temp (°C) | k (s⁻¹) | C5:C7 Selectivity | Reaction Time (h) |
---|---|---|---|---|
DMF | 25 | 2.1 × 10⁻⁴ | 25:1 | 3 |
Acetonitrile | 40 | 4.7 × 10⁻⁴ | 18:1 | 1.5 |
Dichloromethane | 25 | 3.8 × 10⁻⁵ | 8:1 | 8 |
Tetrahydrofuran | 35 | 1.2 × 10⁻⁴ | 12:1 | 4 |
The halogen introduction sequence impacts purity and efficiency:
Solvent polarity and temperature gradients profoundly impact yields:
Catalysts address rate-limiting steps in halogenation:
Table 3: Catalytic Additive Performance in Halogenation Steps
Catalyst | Loading (mol%) | Reaction Step | Yield Increase (%) | Side Product Reduction |
---|---|---|---|---|
ZnCl₂ | 5 | Bromination | +22 | Dibromide: <2% |
Aliquat 336 | 2 | Chlorination | +18 | Hydrolysis: <1% |
CuI | 3 | Core formation | +25 | N-Alkylated: 3% |
None | - | - | Baseline | Baseline |
Comprehensive Compound List
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9